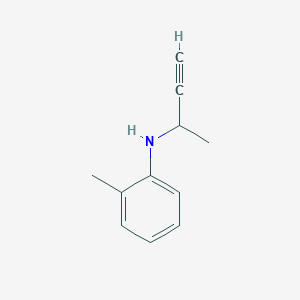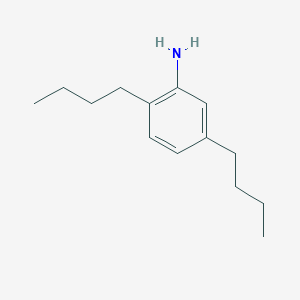![molecular formula C18H38Si4 B14430783 Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl- CAS No. 80395-51-3](/img/structure/B14430783.png)
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenyl group, three trimethylsilyl groups, and a dimethylphenylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with dimethylphenylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and cross-coupling reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom’s affinity for oxygen and fluorine allows it to form stable bonds with these elements, facilitating the formation of new compounds. The compound’s molecular targets and pathways depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilyl chloride
- Triphenylsilane
- Trichlorosilane
Uniqueness
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is unique due to its combination of trimethylsilyl and dimethylphenylsilyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in specialized applications where other silanes may not perform as effectively .
Propriétés
Numéro CAS |
80395-51-3 |
|---|---|
Formule moléculaire |
C18H38Si4 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
dimethyl-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C18H38Si4/c1-19(2,3)18(20(4,5)6,21(7,8)9)22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
Clé InChI |
BAFNAOFIFUCHDX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


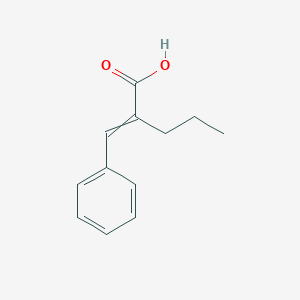
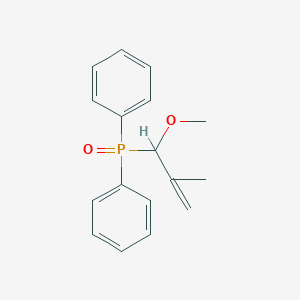
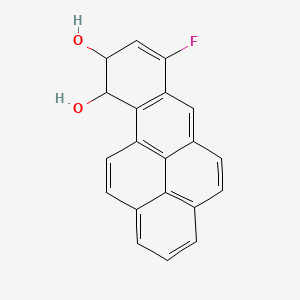
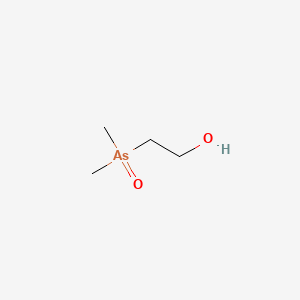
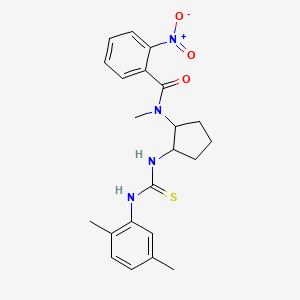
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
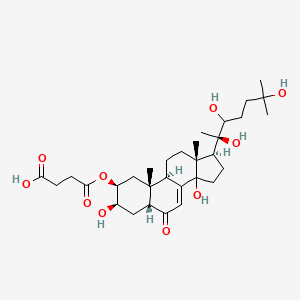
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
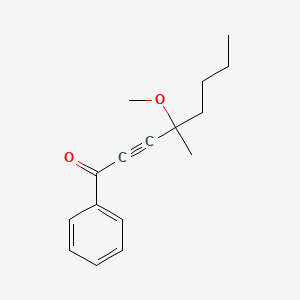
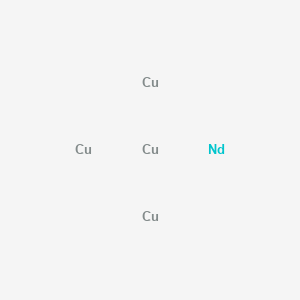
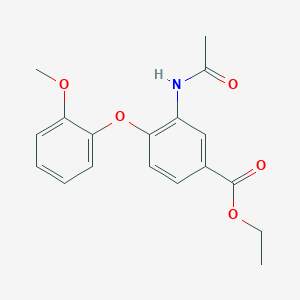
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
